molecular formula C7H8N2O2 B1302331 Methyl 5-aminonicotinate CAS No. 36052-25-2

Methyl 5-aminonicotinate

Cat. No. B1302331
CAS RN: 36052-25-2
M. Wt: 152.15 g/mol
InChI Key: MBGSRKHDEJNWED-UHFFFAOYSA-N
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Description

“Methyl 5-aminonicotinate” is a compound with the molecular formula C7H8N2O2 . It is also known by other names such as “Methyl 5-aminopyridine-3-carboxylate” and "5-Amino-nicotinic acid methyl ester" .


Synthesis Analysis

The synthesis of Methyl 5-aminonicotinate has been mentioned in a study where it was used as a starting material . The study involved diazotization and azo coupling of Methyl 5-aminonicotinate with phenols and anilines .


Molecular Structure Analysis

The molecular weight of Methyl 5-aminonicotinate is 152.15 g/mol . The IUPAC name for this compound is "methyl 5-aminopyridine-3-carboxylate" . The InChI representation of the molecule is InChI=1S/C7H8N2O2/c1-11-7(10)5-2-6(8)4-9-3-5/h2-4H,8H2,1H3 .


Physical And Chemical Properties Analysis

Methyl 5-aminonicotinate has a molecular weight of 152.15 g/mol . It has one hydrogen bond donor and four hydrogen bond acceptors . The compound has a rotatable bond count of 2 . The exact mass and monoisotopic mass of the compound are 152.058577502 g/mol . The topological polar surface area of the compound is 65.2 Ų .

Scientific Research Applications

Electrocatalysis in Chemical Synthesis

Methyl 5-aminonicotinate and its derivatives have been studied in the context of electrocatalysis. Feng et al. (2010) explored the electrocatalytic carboxylation of 2-amino-5-bromopyridine to 6-aminonicotinic acid using CO2 in an ionic liquid. This process achieved a 75% yield and 100% selectivity under optimized conditions, demonstrating the potential for efficient synthesis of nicotinic acid derivatives via electrocatalysis (Feng et al., 2010).

Biochemical Research

In biochemical research, compounds like methyl 5-aminonicotinate are used to understand fundamental biological processes. Tahiliani et al. (2009) discussed the role of 5-hydroxymethylcytosine in DNA, produced by oxidation of 5-methylcytosine. Their research contributes to the understanding of epigenetic regulation and DNA methylation processes in mammalian cells, which is crucial for comprehending various biological mechanisms, including those involving nicotinamide derivatives (Tahiliani et al., 2009).

Spectroscopy and Chemical Analysis

Nayak and Dogra (2004) investigated the solvatochromism and prototropism in methyl 6-aminonicotinate. Their study involved absorption, fluorescence excitation, and fluorescence spectroscopy, providing insights into the behavior of this compound in different solvents and under varying acid-base concentrations. This research is significant for understanding the chemical properties and reactions of such compounds (Nayak & Dogra, 2004).

Agricultural Applications

Methyl isonicotinate, a related compound, has been studied for its potential in pest management. Teulon et al. (2017) explored the use of methyl isonicotinate as a non-pheromone semiochemical for thrips pest management. Their research indicates its effectiveness in trapping and managing thrips species in agriculture, highlighting the potential for similar applications of methyl 5-aminonicotinate and its derivatives (Teulon et al., 2017).

Safety And Hazards

Methyl 5-aminonicotinate is harmful in contact with skin, if inhaled, and if swallowed . It may cause respiratory irritation, skin irritation, and serious eye irritation .

properties

IUPAC Name

methyl 5-aminopyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2/c1-11-7(10)5-2-6(8)4-9-3-5/h2-4H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBGSRKHDEJNWED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CN=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80363887
Record name Methyl 5-aminonicotinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80363887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-aminonicotinate

CAS RN

36052-25-2
Record name 3-Pyridinecarboxylic acid, 5-amino-, methyl ester
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 5-aminonicotinate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 5-aminopyridine-3-carboxylate
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Synthesis routes and methods I

Procedure details

A mixture of methyl 5-tert-butoxycarbonylamino-3-pyridinecarboxylate (5.7 g) and conc. hydrochloric acid (11.4 ml) in methanol (57 ml) was stirred for 1 hour at 40° C. After being cooled to room temperature, the reaction mixture was poured into a mixture of ethyl acetate (100 ml) and water (50 ml) under stirring, and adjusted to pH 9.0 with 10% potassium carbonate aqueous solution. The organic layer was washed with brine and dried over magnesium sulfate. The solvent was evaporated in vacuo and the residue was recrystallized from diethyl ether-methanol to afford methyl 5-amino-3-pyridinecarboxylate (2.03 g).
Quantity
5.7 g
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11.4 mL
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57 mL
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100 mL
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50 mL
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
26
Citations
GF Hawkins, A ROE - The Journal of Organic Chemistry, 1949 - ACS Publications
… Preparation of methyl 5-aminonicotinate from 8-bromquinoline. … of methyl 5-aminonicotinate (Xlb), mp 135-137 [lit. value (9) … of methyl 5-aminonicotinate (Xlb) in 50 ml. of 95% ethanol …
Number of citations: 37 pubs.acs.org
RD Beaty, WKR Musgrave - Journal of the Chemical Society …, 1952 - pubs.rsc.org
… Chew., 1949, 13, 328) decomposed the diazonium fluorosilicate df methyl 5-aminonicotinate by heating it in dry toluene and obtained a crude fluoro-compound in a yield of about 15y0, …
Number of citations: 0 pubs.rsc.org
CW Grathwol, N Wössner… - …, 2020 - Wiley Online Library
… Starting from commercially available methyl 5-aminonicotinate (5), a first set of heteroaryl azo dyes was easily accessible in two steps. Diazotization and azo coupling of 5 with phenols …
JH Hunter, MJ Anderson, IFSF Castan, JS Graham… - Chemical …, 2021 - pubs.rsc.org
… More complex heteroarylamines 6-aminoindazole, 2-methoxy-5-aminopyridine, methyl-5-aminonicotinate and methyl-6-aminopyridazine-3-carboxylate proceeded with 100% …
Number of citations: 19 pubs.rsc.org
S Karella, S Raghavan - Journal of Chemical Sciences, 2020 - Springer
… Methyl 5-aminonicotinate (23): The mixture of 5-bromonicotinic acid 21 (20.2 g, 100 mmol) and CuSO 4 .5H 2 O (4.98 g, 20 mmol) in aq NH 3 (40 mL) was stirred at 170-180 C for 19 h …
Number of citations: 1 link.springer.com
J Zhang, C Huitema, C Niu, J Yin, MNG James… - Bioorganic …, 2008 - Elsevier
… Esterification of the commercially available 5-aminonicotinic acid (14) affords methyl 5-aminonicotinate (15) in 88% yield. Then treating the free amine of 15 with sodium nitrite under …
Number of citations: 41 www.sciencedirect.com
HH Jensen, L Lyngbye, A Jensen… - Chemistry–A European …, 2002 - Wiley Online Library
From the pK a values of the conjugate acids of a large series of hydroxylated piperidines and hexahydropyridazines, a consistent difference in basicity was found between …
X Jiang, C Liu, M Zou, H Xie, T Lin, W Lyu, J Xu… - European journal of …, 2021 - Elsevier
… The condensation reaction of 22 with methyl 5-aminonicotinate under HATU conditions resulted in compound 23, which was then hydrolyzed to give intermediate 24. Subsequently, the …
Number of citations: 10 www.sciencedirect.com
CW Grathwol, N Wössner, S Swyter… - Beilstein journal of …, 2019 - beilstein-journals.org
… 5-Diazenylnicotinamide 11 was synthetically accessible in two steps through conversion of commercially available methyl 5-aminonicotinate (9) and 4-fluoroaniline to 10 under Mill’s …
Number of citations: 14 www.beilstein-journals.org
CW Grathwol, N Wössner, S Swyter… - Beilstein …, 2019 - beilstein-journals.org
… 5-Diazenylnicotinamide 11 was synthetically accessible in two steps through conversion of commercially available methyl 5-aminonicotinate (9) and 4-flouroaniline to 10 under Mill’s …
Number of citations: 5 www.beilstein-journals.org

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